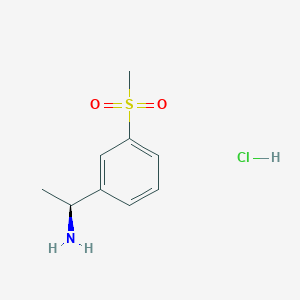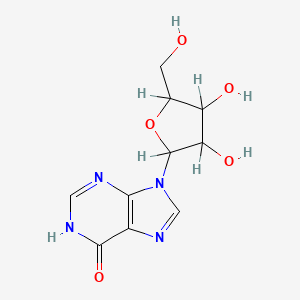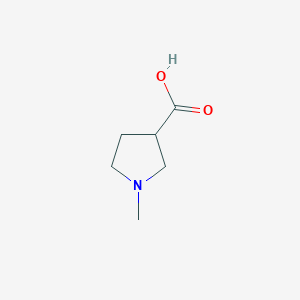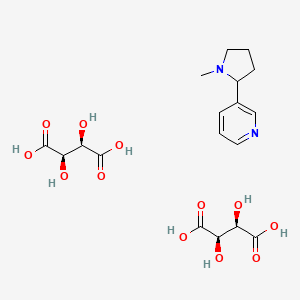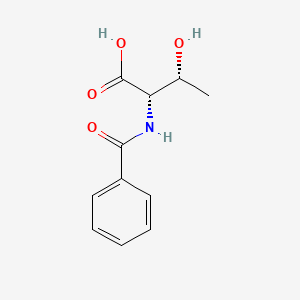
4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing pyrrolidinone derivatives and exploring their chemical properties. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones shows the versatility of pyrrolidine derivatives in preparing compounds that could be useful in agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the creation of novel polyimides from pyridine-containing diamine monomers highlights the potential of pyrrolidine derivatives in developing materials with exceptional thermal stability and solubility (Zhang et al., 2005).
Application in Electrochromic Devices
The utilization of N-substituted poly(2,5-dithienylpyrrole) derivatives, which share structural similarities with the chemical compound of interest, demonstrates significant potential in electrochromic devices (ECDs). These devices benefit from the coloration efficiency and stability provided by such compounds, indicating their importance in the development of visually appealing and durable electronic displays (Camurlu & Gültekin, 2012).
Pharmacological Applications
Despite the exclusion of specific drug use, dosage, and side effects, it's worth noting the broader potential of pyrrolidin-1-yl derivatives in pharmacology. For example, certain pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and assessed for their antiarrhythmic and antihypertensive effects, showing promise in cardiovascular therapy (Malawska et al., 2002).
Antioxidant Activity
Compounds related to the query have been studied for their antioxidant properties. Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, for instance, have shown significant radical scavenging activity, highlighting their potential as effective antioxidants in physiological environments (Nguyen et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride is Leukotriene A-4 hydrolase and Heat shock protein HSP 90-alpha . These proteins play crucial roles in inflammatory responses and cellular stress responses, respectively.
Mode of Action
This interaction could lead to changes in the function of these proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Given the targets, it is likely that the compound influences pathways related to inflammation and cellular stress responses .
Result of Action
Given its targets, it is likely that the compound could influence cellular responses to inflammation and stress .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Propiedades
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14;;/h3-6H,1-2,7-10,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMWUMLDDQOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
265654-78-2 |
Source


|
| Record name | 4-(2-pyrrolidin-1-yl)ethoxyaniline dichlorhydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

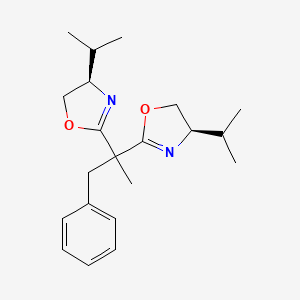
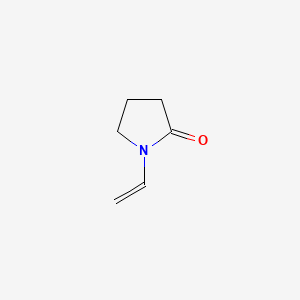
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)



